molecular formula C20H20BrN5O3 B11307246 5-bromo-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

5-bromo-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Cat. No.: B11307246
M. Wt: 458.3 g/mol
InChI Key: RNFZXCXPFLIDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring substituted with a bromine atom and a carboxamide group. This compound also contains a pyrimidine ring with a morpholine substituent, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions The pyrimidine ring is synthesized separately and then coupled with the furan core using amination reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

5-BROMO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-BROMO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its complex structure, which combines a furan ring, a pyrimidine ring, and a morpholine group. This combination of functional groups and rings provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H20BrN5O3

Molecular Weight

458.3 g/mol

IUPAC Name

5-bromo-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H20BrN5O3/c1-13-12-18(25-20(22-13)26-8-10-28-11-9-26)23-14-2-4-15(5-3-14)24-19(27)16-6-7-17(21)29-16/h2-7,12H,8-11H2,1H3,(H,24,27)(H,22,23,25)

InChI Key

RNFZXCXPFLIDID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.